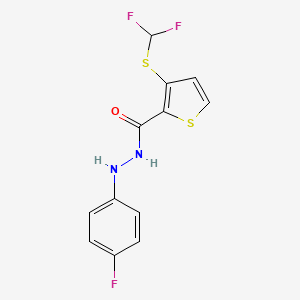![molecular formula C15H24N4O2 B7050211 N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide](/img/structure/B7050211.png)
N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring substituted with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution with Pyrimidine: The piperidine ring is then functionalized with a pyrimidine group. This step often involves nucleophilic substitution reactions where the pyrimidine derivative is introduced.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the substituted piperidine with N-methoxy-N-methylpropanamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or ion channels, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide: Lacks the methoxy group, which could affect its reactivity and interaction with biological targets.
N-methoxy-N-methyl-3-[4-(pyrimidin-2-yl)piperidin-1-yl]propanamide: Similar structure but without the methyl group on the pyrimidine ring, potentially altering its chemical properties and biological activity.
Uniqueness
N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide is unique due to the specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-methoxy-N-methyl-3-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-12-4-8-16-15(17-12)13-5-9-19(10-6-13)11-7-14(20)18(2)21-3/h4,8,13H,5-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPMTTKVSNSAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCN(CC2)CCC(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)phenyl]-N,1,3-trimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7050145.png)
![N-[2-(dimethylamino)phenyl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B7050155.png)
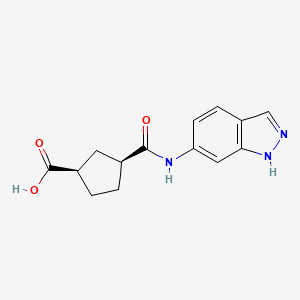
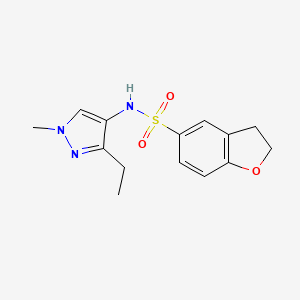
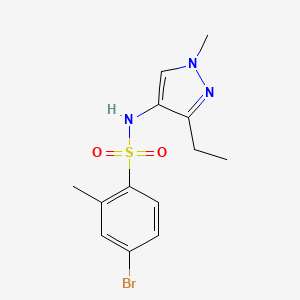
![3-[4-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)morpholin-2-yl]phenol](/img/structure/B7050175.png)
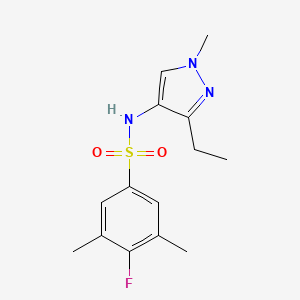
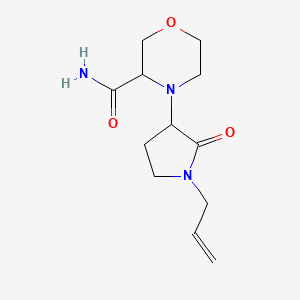
![Ethyl 1-[(2-morpholin-4-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate](/img/structure/B7050195.png)
![Ethyl 1-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methylcarbamoyl]piperidine-3-carboxylate](/img/structure/B7050199.png)
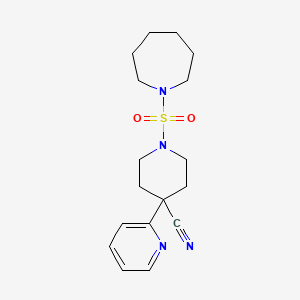
![3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline](/img/structure/B7050224.png)
![[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7050231.png)
